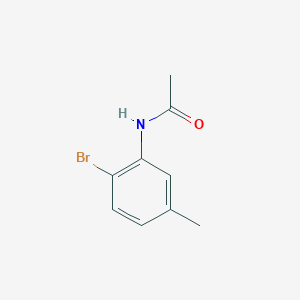

N-(2-bromo-5-methylphenyl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-bromo-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJOJXJRVGYFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368201 | |

| Record name | Acetamide, N-(2-bromo-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126759-48-6 | |

| Record name | N-(2-Bromo-5-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126759-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-bromo-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"N-(2-bromo-5-methylphenyl)acetamide" physical properties

An In-depth Technical Guide to the Synthesis and Physical Characterization of N-(2-bromo-5-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physical characterization of N-(2-bromo-5-methylphenyl)acetamide (CAS No. 126759-48-6). Recognizing the current scarcity of published empirical data for this specific compound, this document serves as a practical manual for researchers, scientists, and drug development professionals. Instead of presenting unverified information, this guide offers robust, field-proven protocols to empower researchers to generate high-quality, reliable data in their own laboratories. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We detail the acetylation of 2-bromo-5-methylaniline, subsequent purification by recrystallization, and a full suite of analytical procedures for determining key physical and spectroscopic properties.

Introduction and Rationale

N-(2-bromo-5-methylphenyl)acetamide is a substituted acetanilide, a class of compounds of significant interest in medicinal chemistry and materials science. Acetanilides serve as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. The specific substitution pattern of a bromine atom ortho to the acetamido group and a methyl group at the meta position offers a unique scaffold for further chemical modification.

A thorough review of scientific literature and chemical databases reveals a notable gap: while the compound is commercially available, its fundamental physical properties have not been extensively investigated or published. A Safety Data Sheet for CAS number 126759-48-6 indicates that its properties are largely "Not available".[1] This guide directly addresses this knowledge gap by providing a complete workflow from synthesis to characterization, enabling research teams to produce and validate this compound for their specific applications.

The core philosophy of this guide is to equip the scientist with not just procedural steps, but also the underlying scientific principles that ensure data integrity and reproducibility.

Synthesis and Purification

The most direct and reliable method for synthesizing N-(2-bromo-5-methylphenyl)acetamide is through the N-acetylation of its corresponding aniline precursor, 2-bromo-5-methylaniline. Acetylation is a foundational reaction in organic synthesis that serves two primary purposes in this context: the formation of the desired amide and the moderation of the amino group's reactivity for potential subsequent reactions.[2]

Synthesis: N-Acetylation of 2-Bromo-5-methylaniline

This protocol employs acetic anhydride as the acetylating agent. The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks one of the carbonyl carbons of the acetic anhydride.[3]

Experimental Protocol:

-

Reagent Preparation: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 2-bromo-5-methylaniline in 30 mL of water and 4.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. The acid protonates the aniline, forming the anilinium salt, which is soluble in water.[4]

-

Reaction Setup: Prepare a separate solution of 5.5 g of sodium acetate trihydrate in 20 mL of water.

-

Acetylation: To the stirred anilinium salt solution, add 6.0 mL of acetic anhydride. Immediately following this addition, pour in the sodium acetate solution.

-

Causality of Reagent Addition: The sodium acetate acts as a base to deprotonate the anilinium salt in situ, regenerating the free aniline.[5] The free aniline, being a stronger nucleophile, then immediately reacts with the present acetic anhydride. This controlled, gradual generation of the nucleophile is crucial to prevent side reactions and ensure a clean, high-yield precipitation of the product.

-

Precipitation and Isolation: Stir the mixture vigorously. The N-(2-bromo-5-methylphenyl)acetamide product will precipitate as a solid. Cool the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove any remaining salts and acetic acid.

-

Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry to a constant weight, preferably in a desiccator.

Caption: Workflow for the synthesis of N-(2-bromo-5-methylphenyl)acetamide.

Purification by Recrystallization

Recrystallization is a critical step to ensure the purity of the synthesized compound, which is a prerequisite for accurate physical property measurements. The principle relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[6] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Experimental Protocol:

-

Solvent Selection: Based on the properties of similar acetanilides, a mixed solvent system of ethanol and water is a suitable starting point for recrystallization.

-

Dissolution: Place the crude N-(2-bromo-5-methylphenyl)acetamide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.

-

Decolorization (Optional): If the solution is colored, it indicates the presence of impurities. Remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.[7]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to complete the crystallization process.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water mixture, and dry to a constant weight.

Physical and Spectroscopic Characterization

The following protocols provide a systematic approach to determining the fundamental physical and spectroscopic properties of the purified N-(2-bromo-5-methylphenyl)acetamide.

Data Summary

Researchers should use the following table to record their experimentally determined data.

| Property | Value | Method |

| Molecular Formula | C₉H₁₀BrNO | Calculated |

| Molecular Weight | 228.09 g/mol | Calculated |

| Appearance | To be determined | Visual Inspection |

| Melting Point (°C) | To be determined | Capillary Method[1] |

| Solubility | To be determined | Qualitative Assessment |

| ¹H NMR | To be determined | 400 MHz, CDCl₃ |

| ¹³C NMR | To be determined | 100 MHz, CDCl₃ |

| Infrared (cm⁻¹) | To be determined | Thin Solid Film or KBr Pellet |

| Mass Spec (m/z) | To be determined | Electron Ionization (EI) |

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.

Experimental Protocol:

-

Sample Preparation: Finely powder a small amount of the dry, recrystallized product.

-

Capillary Loading: Tap the open end of a melting point capillary tube into the powder to load a small sample (2-3 mm in height).

-

Measurement: Place the capillary tube in a melting point apparatus.[1]

-

Heating: Heat rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Assessment

Determining the solubility profile is essential for applications in drug development and for selecting appropriate solvents for reactions and analysis.

Experimental Protocol:

-

Setup: To a series of labeled test tubes, add ~10 mg of the purified compound.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, toluene, DMSO).

-

Observation: Agitate the tubes at room temperature and observe if the solid dissolves. Record as "soluble," "sparingly soluble," or "insoluble."

-

Heating: For solvents in which the compound is sparingly soluble or insoluble, gently heat the test tube to observe if solubility increases with temperature.

Spectroscopic Analysis Workflow

Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule.

Caption: Analytical workflow for structural elucidation.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum.[8] Expected signals would include: a singlet for the methyl group (CH₃), a singlet for the acetyl methyl group (COCH₃), a singlet for the amide proton (NH), and signals in the aromatic region corresponding to the three protons on the phenyl ring. The splitting patterns of the aromatic protons will be key to confirming the substitution pattern.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.[9] Expected signals would include: two signals for the methyl carbons, a signal for the carbonyl carbon (C=O), and six distinct signals for the aromatic carbons, confirming the asymmetry of the substitution pattern.

3.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the dry sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a translucent pellet using a pellet press.[11]

-

Sample Preparation (Thin Film): Alternatively, dissolve a small amount of the sample in a volatile solvent like dichloromethane, place a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[12]

-

Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

-

Expected Absorptions:

-

N-H Stretch: A sharp peak around 3300-3250 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp peak around 1670-1640 cm⁻¹.

-

N-H Bend (Amide II band): A peak around 1550-1510 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, typically 650-550 cm⁻¹.

-

3.4.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. Electron Ionization (EI) is a standard technique for this type of molecule.[13]

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent like methanol or dichloromethane, into the mass spectrometer.

-

Ionization: Subject the sample to electron ionization (typically at 70 eV).

-

Analysis: Analyze the resulting fragments.

-

Expected Results:

-

Molecular Ion (M⁺): Look for the molecular ion peak. Since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio, a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity should be observed at m/z 227 and 229.[14] This isotopic pattern is a definitive indicator of the presence of one bromine atom.

-

Fragmentation: Common fragmentation patterns for acetanilides include the loss of ketene (CH₂=C=O, 42 Da) and the cleavage of the amide bond.

-

Conclusion

References

- Passey, S., & Arora, K. K. (n.d.). A Convenient Laboratory Preparation of Acetanilide.

- JoVE. (2020). Recrystallization - Procedure. Journal of Visualized Experiments.

- Capot Chemical. (n.d.). MSDS of Acetamide, N-(2-bromo-5-methylphenyl)-.

- Cerritos College. (n.d.).

- Chemistry LibreTexts. (2021).

- Hoye, T. R., et al. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In A Practical Guide to NMR Spectroscopy.

- Hofmann, F. G. (n.d.).

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Koreeda, M. (2011).

- University of Calgary. (n.d.).

- Quora. (2018). What happens to acetic anhydride after reacting with aniline?

- American Chemical Society. (n.d.). 13C NMR Spectroscopy.

- Baruch College. (n.d.).

- University of Washington. (n.d.).

- BenchChem. (2025).

- Preisler, J. (n.d.). Mass Spectrometry of Biomolecules.

- Abraham, R. J., et al. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy [Video]. YouTube.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- Creative Proteomics. (2019).

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- (n.d.).

- NCERT. (n.d.). Amines.

- Scribd. (n.d.).

- ASTM International. (n.d.). Aromatic Carbon Contents of Hydrocarbon Oils by High Resolution Nuclear Magnetic Resonance Spectroscopy.

- Michigan State University. (n.d.). Mass Spectrometry.

- Grimbladt, B., et al. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cerritos.edu [cerritos.edu]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

An In-Depth Technical Guide to the Chemical Structure and Bonding of N-(2-bromo-5-methylphenyl)acetamide

Abstract

N-(2-bromo-5-methylphenyl)acetamide is a substituted aromatic amide whose structural and electronic properties are dictated by the complex interplay of its constituent functional groups. This technical guide provides a comprehensive analysis of the molecule's chemical structure, intramolecular bonding, electronic effects, and intermolecular interactions. We delve into the steric and electronic consequences of the ortho-bromo and meta-methyl substituents on the acetamide moiety and the phenyl ring. Furthermore, a validated synthetic protocol and a detailed summary of the expected spectroscopic data (IR, NMR, MS) for structural confirmation are presented. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this and related molecular scaffolds.

Molecular Identity and Physicochemical Properties

N-(2-bromo-5-methylphenyl)acetamide belongs to the class of N-arylacetamides, a common motif in pharmacologically active compounds and advanced materials. Accurate identification is paramount for reproducible scientific work.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-(2-bromo-5-methylphenyl)acetamide | N/A |

| CAS Number | 126759-48-6 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol |[1] |

The physical properties of the molecule are heavily influenced by its bonding and structure, particularly its ability to form intermolecular hydrogen bonds, which results in a relatively high melting point for a molecule of its size.

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Not available | Expected to be a solid at room temperature. The related isomer N-(2-bromo-4-methylphenyl)acetamide melts at 118-121 °C. |

| LogP | 2.78 (Predicted) | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 | The N-H group. |

| Hydrogen Bond Acceptors | 1 | The C=O group. |

Elucidation of the Chemical Structure

The structure of N-(2-bromo-5-methylphenyl)acetamide is defined by an acetamide group linked to a 2-bromo-5-methylphenyl ring. The substitution pattern is critical, with the bromine atom positioned ortho to the amide linker and the methyl group at the meta position relative to the bromine.

Caption: Intermolecular N-H···O=C hydrogen bonding between two molecules.

Synthesis and Spectroscopic Characterization

The identity and purity of N-(2-bromo-5-methylphenyl)acetamide are confirmed through a combination of its synthesis from known precursors and analysis by modern spectroscopic techniques.

Synthetic Protocol: N-Acetylation of 2-bromo-5-methylaniline

The most direct and common method for preparing N-arylacetamides is the acylation of the corresponding aniline. [2]The reaction involves treating 2-bromo-5-methylaniline with an acetylating agent, typically acetic anhydride or acetyl chloride.

Experimental Workflow:

-

Dissolution: Dissolve 2-bromo-5-methylaniline in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

-

Acetylation: Add acetic anhydride (typically 1.1-1.5 equivalents) to the solution. The reaction is often performed at room temperature but may be gently heated to ensure completion. The use of a catalyst is generally not required with acetic anhydride but a mild base like pyridine can be used with acetyl chloride to scavenge the HCl byproduct.

-

Reaction Quenching & Precipitation: After the reaction is complete (monitored by TLC), the mixture is poured into a large volume of cold water. This quenches any remaining acetic anhydride and causes the less soluble product to precipitate.

-

Isolation: The crude solid product is collected by vacuum filtration and washed with water to remove acetic acid and other water-soluble impurities.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(2-bromo-5-methylphenyl)acetamide.

Caption: Workflow for the synthesis of N-(2-bromo-5-methylphenyl)acetamide.

Spectroscopic Validation

Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming the presence of key functional groups and the overall connectivity. [3] Table 3: Expected Spectroscopic Data for Structural Confirmation

| Technique | Feature | Expected Observation | Rationale |

|---|---|---|---|

| FT-IR | N-H Stretch | ~3300 cm⁻¹ (sharp/medium) | Confirms the secondary amide N-H group. |

| Amide I Band | ~1670 cm⁻¹ (strong) | C=O stretch, characteristic of a secondary amide. [4][5][6] | |

| Amide II Band | ~1540 cm⁻¹ (strong) | N-H bend coupled with C-N stretch. [4][5][6] | |

| C-H (Aromatic) | ~3100-3000 cm⁻¹ | Aromatic C-H stretching. | |

| C-H (Aliphatic) | ~2950-2850 cm⁻¹ | Methyl group C-H stretching. | |

| ¹H NMR | N-H Proton | ~8.0-9.0 ppm (broad singlet) | Deshielded amide proton; broadening due to quadrupole coupling and exchange. |

| Aromatic Protons | ~7.0-7.8 ppm (3H, complex) | Protons on the substituted benzene ring. | |

| Ar-CH₃ | ~2.3 ppm (3H, singlet) | Methyl group attached to the aromatic ring. | |

| CO-CH₃ | ~2.2 ppm (3H, singlet) | Methyl group of the acetyl moiety. [7] | |

| ¹³C NMR | Carbonyl Carbon | ~168-170 ppm | Characteristic chemical shift for an amide carbonyl carbon. [8] |

| Aromatic Carbons | ~115-140 ppm | Six distinct signals for the carbons of the substituted ring. | |

| Ar-CH₃ | ~20-22 ppm | Aromatic methyl carbon. | |

| CO-CH₃ | ~24-26 ppm | Acetyl methyl carbon. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 227 & 229 (approx. 1:1 ratio) | The two peaks of nearly equal intensity are the hallmark of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. [9][10] |

| | Major Fragments | m/z 184/186, 142 | Loss of acetyl radical (-43), followed by loss of bromine radical (-79/81). The aromatic ring itself is quite stable. |

Conclusion

N-(2-bromo-5-methylphenyl)acetamide is a molecule whose properties are a direct consequence of its intricate structural and electronic features. The rigid, planar amide bond provides a defined linkage, while the ortho-bromo substituent introduces significant steric strain, forcing the amide out of the plane of the aromatic ring and modulating its electronic character. In the condensed phase, its structure is dominated by strong intermolecular N-H···O=C hydrogen bonds. A clear understanding of this interplay between intramolecular forces and intermolecular interactions, validated by a robust synthetic and spectroscopic characterization workflow, is essential for predicting its behavior and utilizing it effectively in research and development.

References

-

PubChem. N-(5-Bromo-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Capot Chemical. MSDS of Acetamide, N-(2-bromo-5-methylphenyl)-. [Link]

-

PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

- Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

- Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8752-8761.

- Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline.

- Jasinski, J. P., et al. (2015). An unusually short intermolecular N—H⋯N hydrogen bond in crystals of the hemi-hydrochloride salt of 1-exo-acetamidopyrrolizidine. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 11), 999–1004.

-

ResearchGate. (2025). Intermolecular hydrogen bonding between N-substituted caproamides and tetrahydrofuran. [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

-

DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. [Link]

-

Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

ResearchGate. (n.d.). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. [Link]

-

Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

-

ResearchGate. (2025). Substituent Effect of N , N -Dialkylamides on the Intermolecular Hydrogen Bonding with Thioacetamide. [Link]

-

ResearchGate. (2025). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

ChemSrc. (2025). Acetamide,N-(2-bromo-4-methylphenyl)-. [Link]

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ACS Publications. (2026). Organic Letters Ahead of Print. [Link]

- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. capotchem.com [capotchem.com]

- 2. Acetamide,N-(2-bromo-4-methylphenyl) | CAS#:614-83-5 | Chemsrc [chemsrc.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 7. researchgate.net [researchgate.net]

- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

Synthesis of "N-(2-bromo-5-methylphenyl)acetamide" from 2-bromo-5-methylaniline

An In-Depth Technical Guide to the Synthesis of N-(2-bromo-5-methylphenyl)acetamide from 2-bromo-5-methylaniline

This guide provides a comprehensive technical overview for the synthesis of N-(2-bromo-5-methylphenyl)acetamide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The core of this process is the acetylation of the primary aromatic amine, 2-bromo-5-methylaniline. This reaction serves not only as a direct synthetic step but also as a classic example of using a protecting group strategy in organic synthesis.

The acetylation of an amine is a fundamental transformation that temporarily modifies the amine's reactivity.[1][2] The highly activating amino group (-NH2) in aniline and its derivatives makes the aromatic ring susceptible to multiple substitutions and oxidation. By converting the amine to an amide, its activating effect is significantly reduced. This is because the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, making it less available to donate into the aromatic ring.[3] This guide will detail the mechanism, provide a robust experimental protocol, and outline the necessary characterization and safety procedures for this synthesis.

Reaction Mechanism and Scientific Principles

The synthesis of N-(2-bromo-5-methylphenyl)acetamide from 2-bromo-5-methylaniline is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.

The Mechanism:

-

Nucleophilic Attack: The nitrogen atom of 2-bromo-5-methylaniline attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton is transferred from the nitrogen atom, and the acetate ion is eliminated as a leaving group. This regenerates the carbonyl double bond and forms the final amide product, along with acetic acid as a byproduct.

This reaction is typically carried out in the presence of a solvent like glacial acetic acid, which can accommodate both the starting materials and facilitate the reaction.[4][5] The use of a stronger base, such as pyridine, is generally required when using more reactive acylating agents like acetyl chloride to neutralize the HCl byproduct.[6]

Experimental Protocol

This section provides a detailed methodology for the synthesis, purification, and characterization of N-(2-bromo-5-methylphenyl)acetamide.

Materials and Equipment

| Chemicals | Formula | Molar Mass ( g/mol ) | Purpose |

| 2-bromo-5-methylaniline | C₇H₈BrN | 186.05 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Solvent |

| Ethanol | C₂H₆O | 46.07 | Recrystallization Solvent |

| Deionized Water | H₂O | 18.02 | Precipitation & Washing |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and vacuum flask

-

Filter paper

-

Melting point apparatus

-

TLC plates and chamber

-

Standard laboratory glassware

Safety Precautions

It is imperative to conduct this experiment in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-bromo-5-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[7][8]

-

Acetic Anhydride: Corrosive and flammable. It causes severe skin burns and eye damage and is harmful if swallowed or inhaled. Handle with extreme care.

-

Glacial Acetic Acid: Corrosive and flammable liquid and vapor. It causes severe skin burns and eye damage.

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

Caption: Experimental workflow for the synthesis of N-(2-bromo-5-methylphenyl)acetamide.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-5-methylaniline (e.g., 5.0 g, 1.0 eq) in glacial acetic acid (20 mL). Equip the flask with a magnetic stir bar.

-

Addition of Reagent: While stirring the solution, slowly add acetic anhydride (e.g., 3.0 mL, 1.2 eq) dropwise. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible. Gentle heating under reflux can be applied to expedite the reaction if necessary.[4]

-

Product Precipitation (Work-up): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring. A white precipitate of the crude product will form.[4]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and other water-soluble impurities. Continue washing until the filtrate is neutral to litmus paper.[4]

-

Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A desiccator or a low-temperature oven can be used.

Purification

Recrystallization is an effective method for purifying the crude N-(2-bromo-5-methylphenyl)acetamide.[9]

-

Solvent Selection: An ethanol/water mixture is often a suitable solvent system. Ethanol is a good solvent, while water acts as an anti-solvent.[4]

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask. Once fully dissolved, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

-

Crystallization: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Characterization and Data

The identity and purity of the synthesized product must be confirmed through various analytical techniques.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-bromo-5-methylaniline | C₇H₈BrN | 186.05 | Solid |

| N-(2-bromo-5-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 | White Solid |

Analytical Characterization

-

Melting Point: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point close to the known value is indicative of high purity.

-

Thin Layer Chromatography (TLC): Compare the Rf value of the product with that of the starting material. The product should have a different Rf value and show a single spot, indicating purity.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for an amide. Key peaks include an N-H stretch (around 3300 cm⁻¹), a strong C=O stretch (amide I band, around 1660 cm⁻¹), and aromatic C-H and C=C stretches.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see singlets for the methyl protons (-CH₃) and the acetyl protons (-COCH₃), a broad singlet for the amide proton (-NH), and distinct signals in the aromatic region for the phenyl protons.

-

¹³C NMR: The spectrum will show distinct peaks for the methyl carbon, the acetyl carbonyl carbon, the acetyl methyl carbon, and the aromatic carbons.[11]

-

Reaction Scheme

Caption: Overall reaction for the acetylation of 2-bromo-5-methylaniline.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend reaction time or apply gentle heat. Monitor with TLC to confirm completion. |

| Loss of product during work-up or recrystallization. | Ensure the product is fully precipitated before filtration. Use minimal hot solvent for recrystallization and cool thoroughly. | |

| Impure Product | Incomplete washing. | Wash the crude product thoroughly with cold water until the filtrate is neutral. |

| (Multiple spots on TLC) | Unreacted starting material or side products. | Optimize reaction conditions. Purify carefully by recrystallization; multiple recrystallizations may be needed. |

| Oily Product | Impurities depressing the melting point. | Ensure the product is completely dry. Perform a thorough recrystallization. |

References

- Acetamide, N-bromo - Organic Syntheses Procedure. Organic Syntheses.

- Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry.

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′-sulfanyl acetamide. ResearchGate.

- N-(5-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 14233594 - PubChem. PubChem.

- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem. BenchChem.

- During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? - Quora. Quora.

- Amines - NCERT. NCERT.

- Preparation of N-(3-bromo-2-methylphenyl)acetamide - PrepChem.com. PrepChem.com.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- N-(2-Bromo-5-methylphenyl)acetamide - Benzene Compounds - Crysdot LLC. Crysdot LLC.

- 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Chemistry LibreTexts.

- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization - Benchchem. BenchChem.

- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts - ResearchGate. ResearchGate.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. rsc.org [rsc.org]

Solubility Profile of N-(2-bromo-5-methylphenyl)acetamide: A Technical Guide for Researchers

Abstract

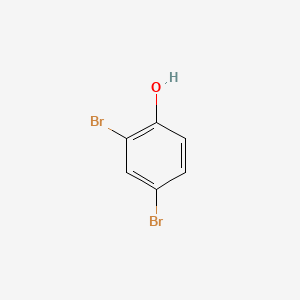

Introduction: Understanding the Molecule

N-(2-bromo-5-methylphenyl)acetamide is a substituted aromatic amide. Its molecular structure, featuring a benzene ring with bromo, methyl, and acetamido substituents, dictates its physicochemical properties and, consequently, its solubility. The presence of both nonpolar (the brominated methylphenyl ring) and polar (the amide group) functionalities suggests a nuanced solubility profile. While the parent compound, acetanilide, exhibits slight solubility in water and greater solubility in organic solvents like ethanol and acetone, the substituents on N-(2-bromo-5-methylphenyl)acetamide will modulate this behavior.[1][2][3]

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The phenyl group is inherently nonpolar and hydrophobic.

-

Bromo and Methyl Groups: These substituents increase the molecular weight and the nonpolar surface area, generally decreasing solubility in polar solvents.

-

Amide Group (-NHC=O): This is a polar functional group capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). This feature is critical for interactions with polar and protic solvents.

Based on its structure, N-(2-bromo-5-methylphenyl)acetamide is predicted to be a crystalline solid at room temperature. A related compound, N-(2-bromo-5-methoxyphenyl)acetamide, has a reported melting point of 116-117°C, suggesting a similar physical state for the target molecule.[4] A Safety Data Sheet (SDS) for N-(2-bromo-5-methylphenyl)acetamide indicates that its physical and chemical properties have not been thoroughly investigated, with solubility in water listed as "not available".[5]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

Polarity and Intermolecular Forces

The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—governs the dissolution process. For N-(2-bromo-5-methylphenyl)acetamide to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The large, nonpolar surface area of the brominated phenyl ring will favor solubility in such solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar amide group of the solute. Dichloromethane is often a good solvent for compounds of intermediate polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. The amide group of N-(2-bromo-5-methylphenyl)acetamide can both donate and accept hydrogen bonds, suggesting potential solubility in these solvents. However, the large hydrophobic portion of the molecule will likely limit its solubility in highly polar protic solvents like water. The solubility in alcohols is expected to be higher than in water due to the presence of the alkyl chains in the solvent, which can interact more favorably with the nonpolar part of the solute.

The following diagram illustrates the key factors influencing the solubility of N-(2-bromo-5-methylphenyl)acetamide.

Caption: Factors influencing the solubility of N-(2-bromo-5-methylphenyl)acetamide.

Predicted Solubility Profile

Based on the theoretical principles, the following table summarizes the expected solubility of N-(2-bromo-5-methylphenyl)acetamide in common organic solvents. These are qualitative predictions that should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Moderate | The nonpolar ring structure will favor interaction, but the polar amide group may limit high solubility. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents effectively solvate both the polar amide group through dipole-dipole interactions and the nonpolar ring. Solvents like DMSO and DMF are often excellent for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The ability to hydrogen bond with the amide group will promote solubility, but this will be counteracted by the hydrophobic nature of the rest of the molecule. |

| Highly Polar Protic | Water | Very Low / Insoluble | The large, nonpolar brominated phenyl ring is expected to make the molecule largely insoluble in water, despite the presence of the hydrogen-bonding amide group. |

Experimental Determination of Solubility

To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols are recommended.

Materials and Equipment

-

N-(2-bromo-5-methylphenyl)acetamide (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

-

Glass vials with screw caps

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Preparation: Add approximately 10-20 mg of N-(2-bromo-5-methylphenyl)acetamide to a small glass vial.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Observation: Continue adding solvent up to a total volume of 1-2 mL. Observe for complete dissolution.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

The following flowchart outlines a systematic approach to solubility classification.

Caption: Experimental workflow for qualitative solubility classification.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

-

Sample Preparation: Add an excess amount of N-(2-bromo-5-methylphenyl)acetamide to a series of vials, each containing a known volume or mass of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot and weigh the remaining solid.

-

Chromatographic/Spectroscopic Method: Dilute the filtered aliquot with a suitable solvent and determine the concentration using a pre-calibrated HPLC or UV-Vis method.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

Conclusion

N-(2-bromo-5-methylphenyl)acetamide is a molecule of interest in various fields of chemical research. While direct, experimentally determined solubility data is currently scarce, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in different organic solvents. It is anticipated to exhibit moderate to high solubility in polar aprotic solvents like dichloromethane and DMF, moderate solubility in alcohols, and very low solubility in water. For researchers requiring precise solubility data, the experimental protocols outlined in this guide provide a reliable framework for its determination. This foundational knowledge is essential for the successful design of synthetic routes, purification strategies, and formulation development involving this compound.

References

- Baena, Y., et al. (2004). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Journal of the Chilean Chemical Society.

-

Suzhou Biosynergy Pharmaceutical Co., Ltd. (n.d.). N-(2-bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of Acetamide, N-(2-bromo-5-methylphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Acetanilide. Retrieved from [Link]

-

Study.com. (n.d.). Acetanilide Structure, Formula & Properties. Retrieved from [Link]

- Pawar, R. R., et al. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research.

-

Chemistry Learner. (n.d.). Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. Retrieved from [Link]

-

ChemRxiv. (2023). Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]

- Pal, J. K., et al. (2016). Physics-Based Solubility Prediction for Organic Molecules.

Sources

- 1. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]

- 3. Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS [chemistrylearner.com]

- 4. biosynergypharm.com [biosynergypharm.com]

- 5. capotchem.com [capotchem.com]

A Guide to the Spectroscopic Characterization of N-(2-bromo-5-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the synthetic intermediate, N-(2-bromo-5-methylphenyl)acetamide. In the absence of a complete, formally published dataset for this specific isomer, this document leverages established spectroscopic principles and data from structurally related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust, self-validating system for the structural elucidation and purity assessment of this compound. Detailed experimental protocols, predicted data tables, and explanatory diagrams are included to guide the analyst through a complete characterization workflow.

Introduction and Molecular Structure

N-(2-bromo-5-methylphenyl)acetamide belongs to the N-arylacetamide class of compounds, which are pivotal building blocks in medicinal chemistry and material science.[1] Accurate structural verification is the cornerstone of chemical synthesis, ensuring that the correct molecule is carried forward in a multi-step process. Spectroscopic techniques provide a non-destructive and highly informative means to confirm molecular structure.[2]

This guide outlines the expected spectroscopic signatures for N-(2-bromo-5-methylphenyl)acetamide. The causality behind peak positions, splitting patterns, and fragmentation is explained to provide a deeper understanding beyond simple data reporting.

Molecular Properties Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | [3] |

| Molecular Weight | 228.09 g/mol | [3] |

| IUPAC Name | N-(2-bromo-5-methylphenyl)acetamide | N/A |

| CAS Number | 126759-48-6 | [3] |

Molecular Structure Diagram

Caption: Molecular structure of N-(2-bromo-5-methylphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of protons and carbons within the structure.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, if the compound exhibits poor solubility or if proton exchange with the amide N-H is to be observed, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[4]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of N-(2-bromo-5-methylphenyl)acetamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent signal is used as a reference.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.[5]

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the amide proton, the three aromatic protons, and the two methyl groups. The substitution pattern on the aromatic ring dictates the chemical shifts and coupling patterns.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |

| N-H | ~7.5 - 8.0 | Broad Singlet (br s) | 1H | The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is concentration-dependent. |

| Ar-H (H6) | ~8.1 - 8.3 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing acetamido group, causing a significant downfield shift. It is coupled to H4. |

| Ar-H (H3) | ~7.3 - 7.4 | Doublet (d) | 1H | This proton is ortho to the bromine atom. It is coupled to H4. |

| Ar-H (H4) | ~6.9 - 7.0 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H3 and H6, resulting in a dd pattern. |

| Phenyl-CH₃ | ~2.3 - 2.4 | Singlet (s) | 3H | The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons. |

| Acetyl-CH₃ | ~2.2 - 2.3 | Singlet (s) | 3H | The methyl group of the acetamide function is a sharp singlet. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Rationale and Notes |

| C=O (Amide) | ~168 - 170 | The carbonyl carbon of an amide typically appears in this downfield region.[5] |

| C1 (C-NH) | ~136 - 138 | Aromatic carbon directly attached to the nitrogen atom. |

| C5 (C-CH₃) | ~138 - 140 | Aromatic carbon bearing the methyl group. |

| C2 (C-Br) | ~115 - 118 | The carbon attached to bromine is shielded compared to other substituted carbons. |

| C6 | ~130 - 132 | Aromatic CH carbon. |

| C3 | ~128 - 130 | Aromatic CH carbon. |

| C4 | ~122 - 124 | Aromatic CH carbon. |

| Phenyl-CH₃ | ~20 - 22 | Aliphatic carbon of the methyl group on the ring. |

| Acetyl-CH₃ | ~24 - 26 | Aliphatic carbon of the acetyl methyl group.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the identification of functional groups.[7] The presence and position of the amide N-H and C=O bonds are particularly diagnostic.

Experimental Protocol: IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation. The traditional KBr pellet method is also effective but more labor-intensive.

Step-by-Step Protocol (ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid N-(2-bromo-5-methylphenyl)acetamide sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Expected Absorption Bands and Interpretation

The IR spectrum will confirm the presence of the secondary amide and substituted aromatic ring functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3250 - 3300 | N-H Stretch | Secondary Amide | A sharp to moderately broad peak confirming the N-H bond. Its position indicates potential hydrogen bonding.[8] |

| ~3050 - 3100 | C-H Stretch | Aromatic | Indicates the C-H bonds of the phenyl ring. |

| ~2850 - 2960 | C-H Stretch | Aliphatic (CH₃) | Confirms the presence of the two methyl groups. |

| ~1660 - 1680 | C=O Stretch (Amide I) | Secondary Amide | A strong, sharp absorption that is highly characteristic of the amide carbonyl group.[9][10] |

| ~1510 - 1550 | N-H Bend (Amide II) | Secondary Amide | A strong band resulting from a combination of N-H bending and C-N stretching.[10] |

| ~1450 - 1600 | C=C Stretch | Aromatic Ring | Multiple bands indicating the phenyl ring. |

| ~550 - 650 | C-Br Stretch | Aryl Halide | A weaker absorption in the fingerprint region confirming the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which acts as a structural fingerprint.

Experimental Protocol: MS Data Acquisition

Rationale: Electron Ionization (EI) is a classic hard ionization technique that provides rich fragmentation data, ideal for structural confirmation.

Step-by-Step Protocol (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Expected Molecular Ion and Fragmentation

The most critical diagnostic feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.

-

Expected Molecular Ion [M]⁺: m/z 227 (with ⁷⁹Br)

-

Expected [M+2]⁺ Ion: m/z 229 (with ⁸¹Br)

Predicted Fragmentation Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. rsc.org [rsc.org]

- 5. Acetamide(60-35-5) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 8. 2-Bromoacetamide [webbook.nist.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Acetamide [webbook.nist.gov]

- 11. 2-Bromoacetamide [webbook.nist.gov]

Potential applications of "N-(2-bromo-5-methylphenyl)acetamide" in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Applications of N-(2-bromo-5-methylphenyl)acetamide

Introduction: Unveiling the Potential of a Versatile Scaffold

N-(2-bromo-5-methylphenyl)acetamide is a substituted acetanilide derivative with the chemical formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol .[1] While not extensively studied as a bioactive agent in its own right, its true value in medicinal chemistry lies in its potential as a versatile building block for the synthesis of novel therapeutic agents.[2] The strategic placement of a reactive bromine atom and a methyl group on the phenyl ring, coupled with the hydrogen-bonding capabilities of the acetamide moiety, makes this compound a rich starting point for chemical elaboration and the exploration of diverse chemical spaces.

This guide, intended for researchers and professionals in drug discovery and development, will provide a comprehensive overview of the potential applications of N-(2-bromo-5-methylphenyl)acetamide. We will delve into its most promising role as a scaffold for the development of kinase inhibitors, supported by evidence from structurally related molecules.[3] Furthermore, we will explore other potential therapeutic avenues, including its use in developing antimicrobial and anticonvulsant agents. This document will provide not only the scientific rationale behind these applications but also detailed, actionable experimental protocols for synthesis and biological evaluation.

Core Application: A Scaffold for Kinase Inhibitors

The development of selective kinase inhibitors is a cornerstone of modern cancer therapy.[3] The structural features of N-(2-bromo-5-methylphenyl)acetamide make it an ideal starting point for designing such inhibitors. A closely related analog, N-(2-Bromo-5-fluoro-4-methylphenyl)acetamide, has been identified as a key intermediate in the synthesis of selective kinase inhibitors.[3] This strongly suggests that the 2-bromo-5-methylphenyl acetamide core can serve as a valuable pharmacophore for engaging the ATP-binding site of various kinases.

The bromine atom at the 2-position provides a crucial handle for introducing chemical diversity through well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space in the solvent-exposed region of the kinase ATP-binding site, a common strategy for enhancing potency and selectivity. The methyl group at the 5-position can contribute to favorable hydrophobic interactions within the binding pocket, while the acetamide group can form key hydrogen bonds with the hinge region of the kinase domain.

Synthetic Strategy for Library Development

The successful exploitation of this scaffold hinges on a robust and flexible synthetic strategy to generate a library of analogs for screening.

1. Synthesis of the Core Scaffold: N-(2-bromo-5-methylphenyl)acetamide

A straightforward and efficient method for the synthesis of the core scaffold is the acylation of 2-bromo-5-methylaniline.

-

Protocol:

-

To a solution of 2-bromo-5-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2-bromo-5-methylphenyl)acetamide.

-

2. Diversification via Cross-Coupling Reactions

The bromine atom is a versatile handle for introducing a wide range of substituents using palladium-catalyzed cross-coupling reactions.

-

Protocol for Suzuki Coupling:

-

In a reaction vessel, combine N-(2-bromo-5-methylphenyl)acetamide (1.0 eq), a boronic acid or boronate ester derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

-

Caption: Synthetic workflow for the generation of a diverse chemical library from the N-(2-bromo-5-methylphenyl)acetamide scaffold.

Screening Cascade for Kinase Inhibitor Discovery

A systematic screening approach is essential to identify promising kinase inhibitors from the synthesized library.

1. Primary Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.

-

Protocol:

-

Prepare a reaction buffer containing the kinase of interest, its specific substrate, and ATP.

-

Add the test compounds (from the synthesized library) at a desired concentration (e.g., 10 µM) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert the produced ADP to ATP, which then drives a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound relative to positive and negative controls.

-

2. Secondary Assay: IC₅₀ Determination and Selectivity Profiling

Compounds showing significant inhibition in the primary screen should be further characterized to determine their potency (IC₅₀) and selectivity.

-

Protocol for IC₅₀ Determination:

-

Perform the same kinase assay as in the primary screen, but with a serial dilution of the active compounds (e.g., 10-point dose-response curve).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

-

Selectivity Profiling:

-

Screen the most potent compounds against a panel of other kinases to assess their selectivity. This is crucial for minimizing off-target effects and potential toxicity.

-

Caption: A typical screening cascade for the identification and characterization of kinase inhibitors.

Hypothetical Data Presentation

The following table illustrates the type of data that could be generated from a primary screen of a small library of derivatives.

| Compound ID | R-Group (at 2-position) | % Inhibition at 10 µM (Kinase A) | % Inhibition at 10 µM (Kinase B) |

| Scaffold | Bromo | 5% | 2% |

| Cpd-01 | Phenyl | 65% | 15% |

| Cpd-02 | 4-pyridyl | 88% | 25% |

| Cpd-03 | Thienyl | 55% | 10% |

| Cpd-04 | 3-aminophenyl | 92% | 70% |

Exploratory Applications of the Scaffold

While the development of kinase inhibitors represents the most promising application, the N-(2-bromo-5-methylphenyl)acetamide scaffold may also be a valuable starting point for other therapeutic areas, given the broad biological activities of acetamide derivatives.[4]

-

Antimicrobial Agents: Many acetamide-containing compounds have demonstrated antibacterial and antifungal activity.[5][6] The lipophilic nature of the bromo-methylphenyl ring could facilitate membrane penetration in microorganisms.

-

Anticonvulsant Agents: The acetamide moiety is present in several known anticonvulsant drugs. Derivatives of N-(2-bromo-5-methylphenyl)acetamide could be explored for their ability to modulate neuronal excitability.[7]

-

Antioxidant and Anti-inflammatory Agents: Some acetamide derivatives have shown potential as antioxidants and inhibitors of inflammatory pathways.[4]

The following table outlines potential primary assays for these exploratory applications.

| Therapeutic Area | Scientific Rationale | Suggested Primary Assay |

| Antimicrobial | The acetamide functional group is found in various antimicrobial compounds.[5] | Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains. |

| Anticonvulsant | Structural similarities to known anticonvulsant drugs.[7] | Maximal Electroshock (MES) seizure test in a rodent model to assess protection from induced seizures.[7] |

| Anti-inflammatory | Acetamide derivatives have been reported to possess anti-inflammatory properties.[4] | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophage cell lines (e.g., J774.A1).[4] |

Conclusion

N-(2-bromo-5-methylphenyl)acetamide is a chemical scaffold with significant, yet largely untapped, potential in medicinal chemistry. Its structural features, particularly the synthetically versatile bromine atom, make it an excellent starting point for the generation of diverse compound libraries. The strong precedent set by structurally related compounds in the field of kinase inhibition highlights this as the most promising avenue for its application.[3] The detailed synthetic and screening protocols provided in this guide offer a clear roadmap for researchers to embark on the discovery of novel kinase inhibitors based on this scaffold. Furthermore, the exploratory applications in antimicrobial, anticonvulsant, and anti-inflammatory drug discovery underscore the versatility of this valuable building block. As the demand for novel therapeutics continues to grow, the systematic exploration of such promising scaffolds will be paramount to the future of drug development.

References

-

Capot Chemical. (2026, January 17). MSDS of Acetamide, N-(2-bromo-5-methylphenyl)-. Capot Chemical. [Link]

-

MySkinRecipes. N-(2-Bromo-5-Fluoro-4-Methylphenyl)Acetamide. MySkinRecipes. [Link]

-

American Chemical Society. (2022, March 7). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. American Chemical Society. [Link]

-

PubChem. N-(5-Bromo-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025, August 8). Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. ResearchGate. [Link]

-

MDPI. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link]

-

Chemsrc. (2025, August 23). Acetamide,N-(2-bromo-4-methylphenyl)-. Chemsrc. [Link]

-

MDPI. (2021, January 28). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. MDPI. [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

PubMed. (2019, December 15). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. National Center for Biotechnology Information. [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(2-Bromo-5-Fluoro-4-Methylphenyl)Acetamide [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

N-(2-bromo-5-methylphenyl)acetamide: A Versatile Precursor for Modern Heterocyclic Synthesis

An In-depth Technical Guide

Abstract

This technical guide provides an in-depth exploration of N-(2-bromo-5-methylphenyl)acetamide as a pivotal precursor in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The strategic placement of the ortho-bromo substituent, the activating acetamide group, and the methyl moiety on the phenyl ring endows this molecule with a unique reactivity profile, making it an ideal starting material for complex molecular architectures. We will dissect key transition-metal-catalyzed reactions, including Palladium-catalyzed Buchwald-Hartwig aminations and Copper-catalyzed Ullmann condensations, which are fundamental to its application. This guide provides field-proven insights into reaction mechanisms, detailed experimental protocols, and the rationale behind methodological choices, targeting researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of a Multifunctional Precursor

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[1] The efficient construction of these rings is a central goal of synthetic organic chemistry. N-(2-bromo-5-methylphenyl)acetamide emerges as a precursor of significant interest due to its inherent structural features, which are primed for sequential and regioselective transformations.

-

The Ortho-Bromo Group: Serves as a reactive handle for a variety of cross-coupling reactions, most notably for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds through palladium or copper catalysis.[2][3] Its position ortho to the acetamide group is critical for facilitating intramolecular cyclization events.

-

The Acetamide Moiety: Functions as an intramolecular nucleophile or directing group. The nitrogen atom is well-positioned to attack an electrophilic center formed at the ortho position, leading to the formation of five- or six-membered heterocyclic rings.

-

The Methyl Group: Provides a point of substitution that can influence the electronic properties and solubility of both the precursor and the final heterocyclic products, which is often crucial for tuning pharmacological activity.

This guide will illuminate the pathways from this single, versatile precursor to several important classes of heterocycles, demonstrating its role as a central hub in synthetic strategies.

Precursor Profile: Synthesis and Physicochemical Properties

The synthesis of N-(2-bromo-5-methylphenyl)acetamide is typically achieved through the straightforward acylation of 2-bromo-5-methylaniline with acetic anhydride or acetyl chloride. This is a robust and high-yielding reaction, making the precursor readily accessible.

General Synthesis Protocol

-

Dissolve 2-bromo-5-methylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a base, such as triethylamine or pyridine, to scavenge the acid byproduct.

-

Slowly add one equivalent of acetyl chloride or acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove salts and excess reagents.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization to yield N-(2-bromo-5-methylphenyl)acetamide as a solid.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | N-(2-bromo-5-methylphenyl)acetamide | PubChem |

| Molecular Formula | C₉H₁₀BrNO | [4] |

| Molecular Weight | 228.09 g/mol | [4] |

| CAS Number | 69854-65-9 | - |

| Appearance | Off-white to light brown crystalline solid | General Knowledge |

| SMILES | CC1=CC(=C(C=C1)Br)NC(=O)C | [4] |

Core Applications in Heterocyclic Synthesis

The true value of N-(2-bromo-5-methylphenyl)acetamide lies in its ability to undergo intramolecular cyclization following an initial intermolecular coupling reaction at the C-Br bond.

Synthesis of Benzimidazoles